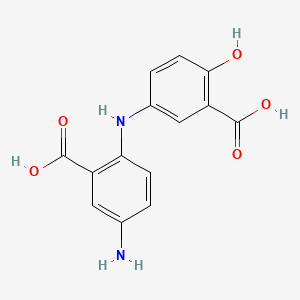

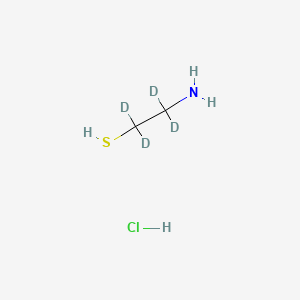

Cysteamine-d4 Hydrochloride

Descripción general

Descripción

Cysteamine-d4 Hydrochloride is a deuterium-labeled version of Cysteamine Hydrochloride . It is used as an internal standard for the quantification of cysteamine by GC- or LC-MS . Cysteamine is a stable aminothiol with radioprotective activities . It reduces ionizing radiation-induced death and chromosomal damage in mice in a dose-dependent manner . Cysteamine binds rapidly and temporarily to plasma proteins upon administration and this activity is directly correlated to its radioprotective effects . In vitro, 0.1 mM cysteamine depletes 90% of free cystine from cystinotic fibroblasts . Formulations containing cysteamine have been used to treat nephropathic cystinosis and reduce glomerular deterioration in humans .

Physical And Chemical Properties Analysis

Cysteamine-d4 Hydrochloride has a molecular weight of 117.64 g/mol . It is a solid and is slightly soluble in DMSO and Methanol . The exact melting point, boiling point, and other physical properties are not explicitly mentioned in the retrieved sources.Aplicaciones Científicas De Investigación

- Methodology : Researchers have developed and validated a liquid chromatography–tandem mass spectrometry (LC-MS/MS) method to measure cysteamine-d4 plasma levels .

- Neuroprotective Pathways : It upregulates brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, promoting neuronal health .

Cystinosis Treatment

Neuroprotection and Oxidative Stress Mitigation

Cysteamine-d4 in Nephropathic Infantile Cystinosis

Mecanismo De Acción

Target of Action

Cysteamine-d4 Hydrochloride, a stable aminothiol, primarily targets cystinosin , a protein responsible for transporting cystine out of the cell lysosome . Cystinosin is encoded by the CTNS gene, and mutations in this gene can lead to cystinosis, a rare disease characterized by cystine accumulation throughout the body .

Mode of Action

Cysteamine-d4 Hydrochloride interacts with its target, cystinosin, to deplete cystine. It participates in disulfide exchange reactions to form cysteine and mixed disulfides of cysteine and cysteamine, which can then exit the lysosome . This interaction helps reduce the accumulation of cystine in cells, particularly in the eyes and kidneys .

Biochemical Pathways

The action of Cysteamine-d4 Hydrochloride affects the cystine transport pathway. By interacting with cystinosin, it helps regulate the transport of cystine out of the cell lysosome . This action can mitigate the effects of cystinosis, a disease characterized by cystine accumulation due to defective cystinosin function .

Pharmacokinetics

This activity is directly correlated to its radioprotective effects . More research is needed to fully understand the ADME properties of Cysteamine-d4 Hydrochloride and their impact on bioavailability.

Result of Action

The primary result of Cysteamine-d4 Hydrochloride’s action is the reduction of cystine accumulation in cells. In vitro, 0.1 mM cysteamine depletes 90% of free cystine from cystinotic fibroblasts . This action can help manage the effects of cystinosis, including reducing discomfort caused by cystine deposits on the eye and slowing the deterioration of the kidneys .

Action Environment

The action, efficacy, and stability of Cysteamine-d4 Hydrochloride can be influenced by various environmental factors. For instance, its reactivity and turnover may be affected by the redox potential, pH, and specific aminothiol abundance in each physiological compartment . .

Safety and Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge . Avoid contact with skin and eyes. Do not breathe dust. Do not ingest. If swallowed then seek immediate medical assistance .

Direcciones Futuras

The use of encapsulation systems is a good methodology to overcome the undesirable properties of cysteamine and improve its pharmacokinetic behavior . The conjugation of cysteamine to the surface of nanoparticles is generally proposed to improve the intra-oral delivery of cyclodextrin-drug inclusion complexes, as well as to enhance the colorimetric detection of compounds by a gold nanoparticle aggregation method .

Propiedades

IUPAC Name |

2-amino-1,1,2,2-tetradeuterioethanethiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NS.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1D2,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMADIBCHLQMIP-PBCJVBLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

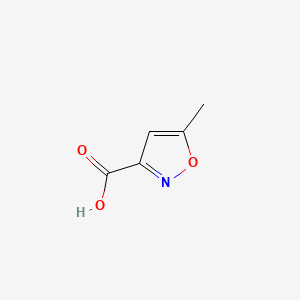

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid](/img/structure/B583149.png)

![(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid 2-Propen-1-yl Ester](/img/structure/B583154.png)

![(alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B583156.png)

![3a,8a-Dihydro-2H-4,8-epoxy[1,3]dioxolo[4,5-d][1,2]oxazepine](/img/structure/B583164.png)